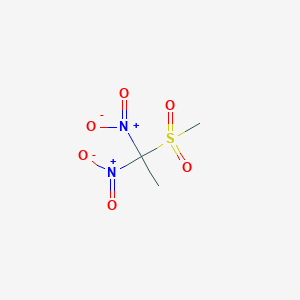![molecular formula C20H31ClO2 B14609699 2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one CAS No. 58995-77-0](/img/structure/B14609699.png)
2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one is an organic compound with a complex structure that includes a chloro group, a phenyl ring, and a dodecyloxy chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one typically involves the reaction of 4-(dodecyloxy)phenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroethanol in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one can undergo several types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by various nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as alcohols, amines, or thiols.
Oxidation: The major product is typically a carboxylic acid.
Reduction: The major product is usually an alcohol.
Applications De Recherche Scientifique
2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the phenyl ring and dodecyloxy chain can interact with various biological molecules through hydrophobic interactions and π-π stacking .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one
- 1-(4-(2-chloroethoxy)phenyl)ethanone
Uniqueness
2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one is unique due to its long dodecyloxy chain, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it particularly interesting for applications requiring specific hydrophobic interactions and stability in non-polar environments .
Propriétés
Numéro CAS |
58995-77-0 |
|---|---|
Formule moléculaire |
C20H31ClO2 |
Poids moléculaire |
338.9 g/mol |
Nom IUPAC |
2-chloro-1-(4-dodecoxyphenyl)ethanone |
InChI |
InChI=1S/C20H31ClO2/c1-2-3-4-5-6-7-8-9-10-11-16-23-19-14-12-18(13-15-19)20(22)17-21/h12-15H,2-11,16-17H2,1H3 |
Clé InChI |
LVHQARYVNJPHLS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


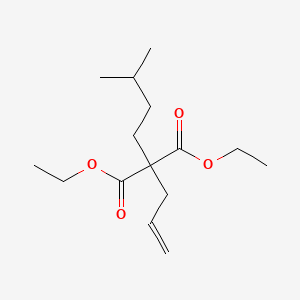
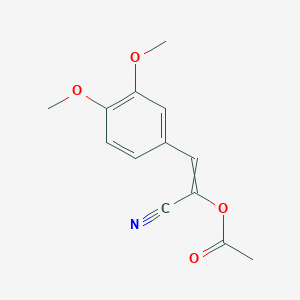


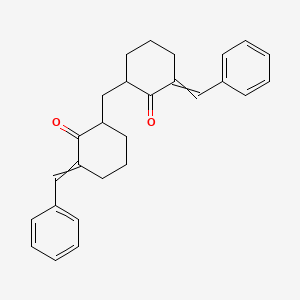
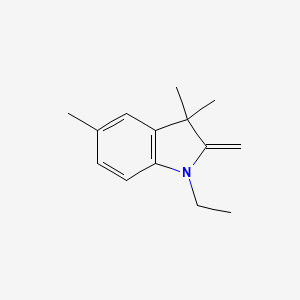
![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclohexan-1-one](/img/structure/B14609663.png)
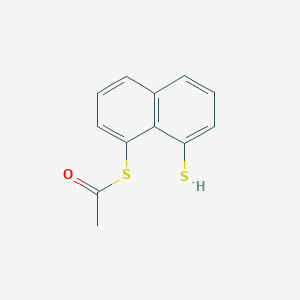
![7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(pentafluoroethyl)-1H-benzimidazole](/img/structure/B14609672.png)
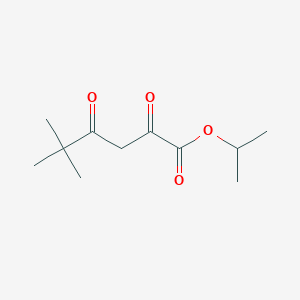
![N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B14609689.png)
![N-[3-(Furan-2-yl)propyl]-4-methoxyaniline](/img/structure/B14609693.png)
![1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline](/img/structure/B14609706.png)
